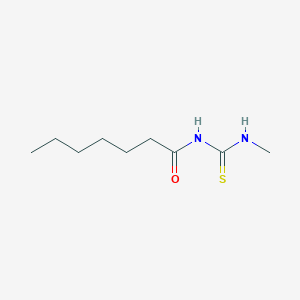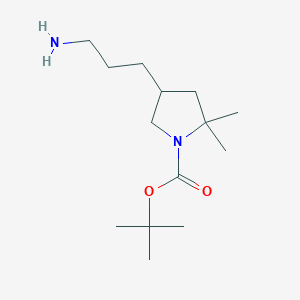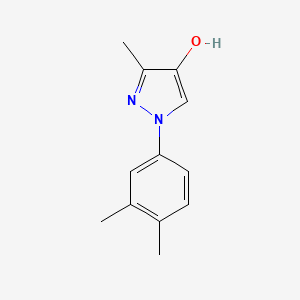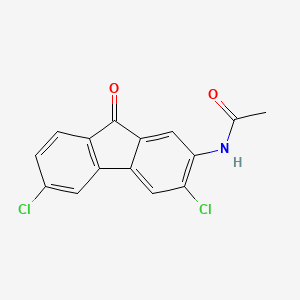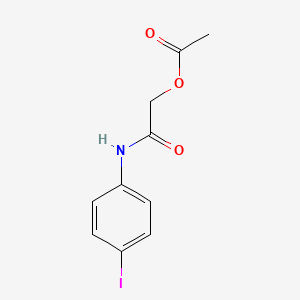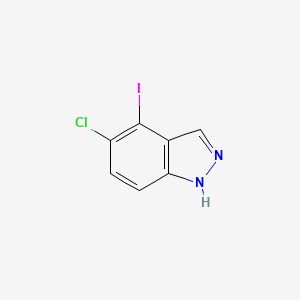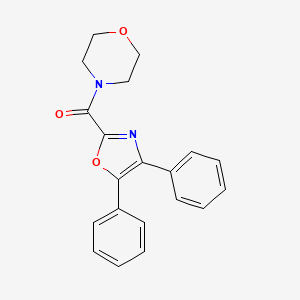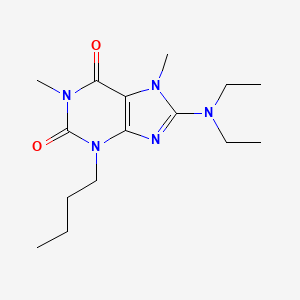![molecular formula C7H4ClNO2 B13987948 6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
6-Chlorofuro[3,4-C]pyridin-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H4ClNO It is a derivative of furo[3,4-C]pyridine, where a chlorine atom is substituted at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one typically involves the chlorination of furo[3,4-C]pyridine derivatives. One common method is the reaction of furo[3,4-C]pyridine with N-chlorosuccinimide (NCS) or sodium hypochlorite under controlled conditions . The reaction proceeds at the 6th position of the pyridine ring, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.
Aplicaciones Científicas De Investigación
6-Chlorofuro[3,4-C]pyridin-1(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H4ClNO2 |
|---|---|
Peso molecular |
169.56 g/mol |
Nombre IUPAC |
6-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2 |
Clave InChI |
YVWDQUMYGOSHLL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(C=C2C(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
